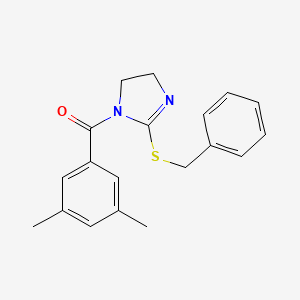

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,5-dimethylphenyl)methanone

Description

(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,5-dimethylphenyl)methanone is a substituted imidazole derivative characterized by a 4,5-dihydroimidazole core with a benzylthio group at the 2-position and a 3,5-dimethylphenyl methanone moiety.

Properties

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-14-10-15(2)12-17(11-14)18(22)21-9-8-20-19(21)23-13-16-6-4-3-5-7-16/h3-7,10-12H,8-9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJDYVBBNNMBEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,5-dimethylphenyl)methanone typically involves a multi-step reaction sequence. The process begins with the condensation of benzyl mercaptan with an appropriate imidazole derivative under controlled conditions. This is followed by the introduction of the 3,5-dimethylphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the benzyl group, resulting in various reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,5-dimethylphenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and protein-ligand binding. Its imidazole ring is known to interact with various biological targets, making it a valuable tool in biochemical studies.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, and this compound is no exception. Researchers are exploring its efficacy in treating various diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,5-dimethylphenyl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The benzylsulfanyl group can interact with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The benzylthio group in the target compound distinguishes it from analogs with phenyl (e.g., ) or methoxyphenyl groups (e.g., ). Sulfur-based substituents may enhance nucleophilicity and metal-binding capacity compared to oxygen-containing groups.

- Methanone vs. Imidazole Linkage: Methanone-linked derivatives (e.g., ) exhibit distinct electronic profiles compared to imidazoles directly bonded to aromatic groups (e.g., ), influencing solubility and intermolecular interactions.

Physicochemical and Spectral Properties

- ¹H NMR : The 3,5-dimethylphenyl group in the target compound would show singlet peaks for methyl protons (~2.3 ppm) and aromatic protons (~6.8–7.2 ppm). The benzylthio group’s CH₂ protons may appear as a triplet near 3.8–4.2 ppm .

- Mass Spectrometry : The molecular ion peak (M+H⁺) would differ significantly from analogs due to the benzylthio group’s mass contribution (e.g., +121 amu compared to a phenyl group).

Biological Activity

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,5-dimethylphenyl)methanone is a synthetic organic molecule featuring an imidazole ring, a benzylthio group, and a methanone moiety. Its unique structural characteristics suggest potential biological activities that merit investigation. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down into key components:

- Imidazole Ring : Known for its role in various biological functions, including enzyme catalysis and receptor binding.

- Benzylthio Group : This moiety may enhance lipophilicity and bioavailability.

- Dimethylphenyl Moiety : The presence of methyl groups can influence the compound's electronic properties and interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with imidazole rings often exhibit significant biological activities. The following table summarizes the activities associated with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imatinib | Benzamide derivative with a phenyl group | Anticancer |

| Clotrimazole | Imidazole derivative with antifungal properties | Antifungal |

| Benzothiazole | Contains sulfur and nitrogen heterocycles | Antibacterial |

The specific compound may exhibit similar or enhanced activities due to its unique combination of functional groups.

The mechanism by which This compound exerts its biological effects is likely multifaceted. Potential mechanisms include:

- Enzyme Inhibition : The imidazole ring can participate in hydrogen bonding and other interactions with enzymes.

- Receptor Binding : The compound may bind to specific receptors, altering their activity and affecting downstream cellular pathways.

In silico studies suggest that the compound could interact with various biological targets, enhancing its therapeutic potential.

Case Studies and Research Findings

A review of relevant literature reveals several studies investigating the biological activity of imidazole derivatives:

- Anticancer Activity : Compounds similar to this one have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related imidazole derivatives have reported IC50 values indicating effective cytotoxicity against various cancer cell lines .

- Antimicrobial Properties : Research has demonstrated that imidazole derivatives possess antimicrobial activities. The presence of the benzylthio group may contribute to enhanced antibacterial effects .

- Anticonvulsant Effects : Some imidazole-based compounds have been evaluated for their anticonvulsant properties, suggesting potential applications in treating epilepsy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.